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For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a detailed protocol for the conjugation of Sulfo-Cy3 NHS ester to

antibodies. This procedure is widely used to fluorescently label antibodies for various

immunodetection applications, including flow cytometry, immunofluorescence microscopy, and

ELISAs. The Sulfo-Cy3 dye is a water-soluble, bright, and photostable cyanine dye that reacts

efficiently with primary amines on the antibody, primarily the ε-amino groups of lysine residues,

to form a stable amide bond.[1][2][3] The protocol covers antibody preparation, the conjugation

reaction, purification of the conjugate, and determination of the degree of labeling (DOL).

Materials and Reagents
Antibody (1-10 mg/mL in an amine-free buffer like PBS)

Sulfo-Cy3 NHS ester

Anhydrous Dimethylsulfoxide (DMSO)[4]

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5[5]

Purification Resin (e.g., Sephadex G-25) or spin columns

Phosphate Buffered Saline (PBS), pH 7.2-7.4
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Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 7.4

Spectrophotometer

Experimental Protocols
Part 1: Preparation of Antibody and Sulfo-Cy3 NHS Ester

Antibody Preparation:

Ensure the antibody is in an amine-free buffer, such as Phosphate Buffered Saline (PBS).

Buffers containing primary amines like Tris or glycine will compete with the antibody for

reaction with the NHS ester and must be removed.

If necessary, dialyze the antibody against PBS (pH 7.2-7.4) to remove any interfering

substances.

The recommended antibody concentration is between 2-10 mg/mL for optimal labeling

efficiency. If the antibody concentration is below 2 mg/mL, it should be concentrated.

Impure antibodies or those containing stabilizers like BSA or gelatin will not label well.

Preparation of Sulfo-Cy3 NHS Ester Stock Solution:

Allow the vial of Sulfo-Cy3 NHS ester to warm to room temperature before opening to

prevent moisture condensation.

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. For

example, to prepare 100 µL of a 10 mM solution, add 100 µL of anhydrous DMSO to 1

µmol of the dye.

Vortex the vial briefly to ensure the dye is fully dissolved. The dye solution should be used

immediately after preparation as NHS esters are moisture-sensitive.

Part 2: Antibody Conjugation Reaction
Adjusting the Reaction pH:

For optimal reaction, the pH of the antibody solution should be between 8.0 and 8.5. This

can be achieved by adding one-tenth volume of 1 M sodium bicarbonate solution (pH 8.3)
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to the antibody solution.

Initiating the Conjugation:

The recommended molar ratio of dye to antibody can vary, with a starting point often being

a 10:1 to 15:1 molar excess of dye. However, the optimal ratio may need to be determined

experimentally for each antibody-dye pair.

While stirring or gently vortexing the antibody solution, add the calculated volume of the

Sulfo-Cy3 NHS ester stock solution in a dropwise manner.

Incubate the reaction mixture at room temperature for 1 hour, protected from light. Gentle

mixing during the incubation can improve conjugation efficiency.

Quenching the Reaction (Optional):

To stop the reaction, you can add a quenching solution such as Tris-HCl or glycine to a

final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate

for an additional 10-15 minutes at room temperature.

Part 3: Purification of the Labeled Antibody
Removal of Unconjugated Dye:

It is crucial to remove the free, unconjugated Sulfo-Cy3 dye from the labeled antibody to

avoid high background in downstream applications.

This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25

column, or a spin desalting column.

Equilibrate the column with PBS (pH 7.2-7.4).

Load the reaction mixture onto the column and elute with PBS. The first colored band to

elute will be the labeled antibody conjugate.

Part 4: Characterization of the Conjugate
Determining the Degree of Labeling (DOL):
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The DOL, or the average number of dye molecules conjugated to each antibody molecule,

is a critical parameter for ensuring reproducibility.

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the

absorbance maximum of Sulfo-Cy3 (~555 nm, Amax).

The protein concentration can be calculated using the following formula, which corrects for

the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF280)] /

ε_protein where:

A280 is the absorbance of the conjugate at 280 nm.

Amax is the absorbance of the conjugate at the dye's maximum absorbance

wavelength.

CF280 is the correction factor for the dye's absorbance at 280 nm (CF280 =

ε_dye_at_280nm / ε_dye_at_max).

ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is

typically ~210,000 M⁻¹cm⁻¹).

The dye concentration is calculated as: Dye Concentration (M) = Amax / ε_dye_at_max

where ε_dye_at_max is the molar extinction coefficient of Sulfo-Cy3 at its absorbance

maximum.

The Degree of Labeling (DOL) is then calculated as the molar ratio of the dye to the

protein: DOL = Dye Concentration (M) / Protein Concentration (M)

For most antibodies, an optimal DOL is typically between 2 and 10. Over-labeling can lead

to fluorescence quenching and potential loss of antibody activity, while under-labeling may

result in a weak signal.

Quantitative Data Summary
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Parameter
Recommended
Value/Range

Notes

Antibody Concentration 2 - 10 mg/mL
Lower concentrations can

reduce labeling efficiency.

Reaction Buffer pH 8.0 - 8.5
Essential for efficient reaction

with primary amines.

Dye:Antibody Molar Ratio 10:1 - 15:1 (starting point)
Optimal ratio should be

determined experimentally.

Reaction Time 1 hour
At room temperature,

protected from light.

Reaction Temperature Room Temperature

Optimal Degree of Labeling

(DOL)
2 - 10

Varies depending on the

antibody and application.
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Caption: Workflow for Sulfo-Cy3 amine antibody conjugation.

Storage of Labeled Antibody
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Store the purified Sulfo-Cy3 labeled antibody at 4°C, protected from light. For long-term

storage, it is recommended to add a cryoprotectant like glycerol (to a final concentration of

50%) and store at -20°C, or aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

The addition of a carrier protein like BSA (0.1-1%) can also improve stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15555538?utm_src=pdf-custom-synthesis
https://www.aatbio.com/resources/application-notes/cy3-nhs-ester
https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html
https://www.bidmc.org/-/media/files/beth-israel-org/research/core-facilities/flow-cytometry-core/guide-to-labeling-your-primary-antibody-2017.pdf
https://www.bocsci.com/research-area/a-step-by-step-guide-to-antibody-conjugation-protocols.html
https://www.benchchem.com/product/b15555538#step-by-step-guide-for-sulfo-cy3-amine-antibody-conjugation
https://www.benchchem.com/product/b15555538#step-by-step-guide-for-sulfo-cy3-amine-antibody-conjugation
https://www.benchchem.com/product/b15555538#step-by-step-guide-for-sulfo-cy3-amine-antibody-conjugation
https://www.benchchem.com/product/b15555538#step-by-step-guide-for-sulfo-cy3-amine-antibody-conjugation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15555538?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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